molecular formula C8H8N2O6S B8559333 2-Methanesulfonylamino-4-nitrobenzoic acid

2-Methanesulfonylamino-4-nitrobenzoic acid

Cat. No.: B8559333
M. Wt: 260.23 g/mol
InChI Key: RZYAYPUULSRXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methanesulfonylamino-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H8N2O6S and its molecular weight is 260.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8N2O6S

Molecular Weight

260.23 g/mol

IUPAC Name

2-(methanesulfonamido)-4-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O6S/c1-17(15,16)9-7-4-5(10(13)14)2-3-6(7)8(11)12/h2-4,9H,1H3,(H,11,12)

InChI Key

RZYAYPUULSRXRJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-amino-4-nitrobenzoate (600 mg) and triethylamine (2.9 mL) were dissolved in tetrahydrofuran (11 mL), methanesulfonyl chloride (0.51 mL) was added under ice-cooling, and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine, and the solvent was evaporated. Methanol (18 mL) and 1N aqueous sodium hydroxide solution (9.1 mL) were added to the obtained residue, and the mixture was stirred at 50° C.-60° C. After completion of the reaction, to the reaction mixture was added aqueous sodium hydroxide solution, and the mixture was partitioned with ethyl acetate. The aqueous layer was neutralized with diluted hydrochloric acid, and the precipitated solid was collected by filtration to give 2-methanesulfonylamino-4-nitrobenzoic acid (358 mg). Using the obtained 2-methanesulfonylamino-4-nitrobenzoic acid (358 mg) and 1-(2,4-dimethylphenyl)piperazine (262 mg) and by the reaction and treatment in the same manner as in Preparation Example 111, N-{2-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-5-nitrophenyl}methanesulfonamide (330 mg) was obtained. Then, to a solution of ethanol (5.4 mL) and water (1.8 mL) were added ammonium chloride (528 mg) and iron (379 mg), and the obtained N-{2-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-5-nitrophenyl}methanesulfonamide (267 mg) was added while stirring at 60° C. After completion of the reaction, the insoluble material was collected by filtration, and the filtrate was concentrated. To the obtained residue was added aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The solvent was evaporated from the organic layer to give the title compound (268 mg).
Quantity
600 mg
Type
reactant
Reaction Step One
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2.9 mL
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reactant
Reaction Step One
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11 mL
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solvent
Reaction Step One
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0.51 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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Reaction Step Four

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